
1-Bromo-5-(methylsulfanyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-(methylsulfanyl)pentane is an organic compound with the molecular formula C6H13BrS It is a brominated alkane with a methylsulfanyl group attached to the fifth carbon of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-(methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the bromination of 5-(methylsulfanyl)pentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-(methylsulfanyl)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized pentane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like tert-butanol.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products
Nucleophilic Substitution: Hydroxypentane, cyanopentane, or aminopentane derivatives.
Elimination Reactions: Pentene isomers.
Oxidation: Sulfoxide or sulfone derivatives of the original compound.
Scientific Research Applications
1-Bromo-5-(methylsulfanyl)pentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to introduce bromine and methylsulfanyl functionalities into drug candidates, potentially enhancing their biological activity.
Material Science: It can be used in the synthesis of functional materials, such as polymers and surfactants, with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(methylsulfanyl)pentane in chemical reactions involves the reactivity of the bromine atom and the methylsulfanyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of sulfoxides and sulfones, which can further participate in various chemical transformations.
Comparison with Similar Compounds
1-Bromo-5-(methylsulfanyl)pentane can be compared with other brominated alkanes and sulfanyl-substituted alkanes:
1-Bromohexane: Similar in structure but lacks the methylsulfanyl group, making it less versatile in oxidation reactions.
5-Bromo-1-pentene: Contains a double bond, making it more reactive in addition reactions but less stable than this compound.
1-Chloro-5-(methylsulfanyl)pentane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
This compound stands out due to the presence of both bromine and methylsulfanyl groups, offering unique reactivity and versatility in various chemical transformations.
Properties
Molecular Formula |
C6H13BrS |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
1-bromo-5-methylsulfanylpentane |
InChI |
InChI=1S/C6H13BrS/c1-8-6-4-2-3-5-7/h2-6H2,1H3 |
InChI Key |
UQTUVABHINBKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



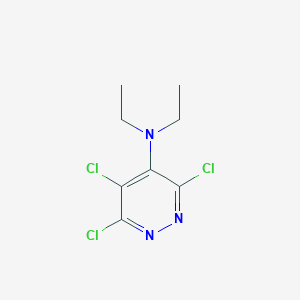
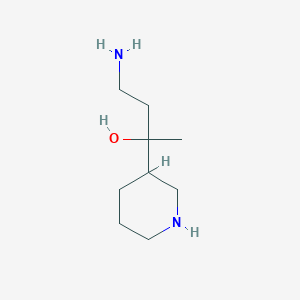
![2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13181487.png)
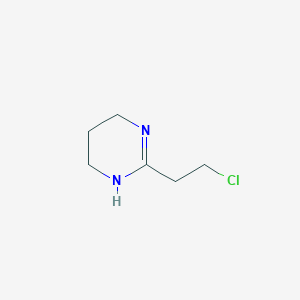

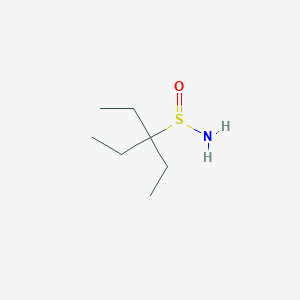
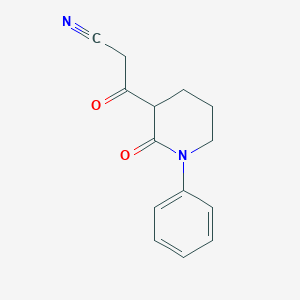
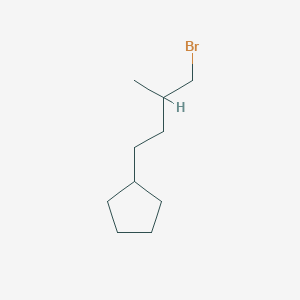

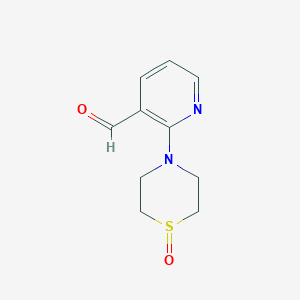
![4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13181536.png)
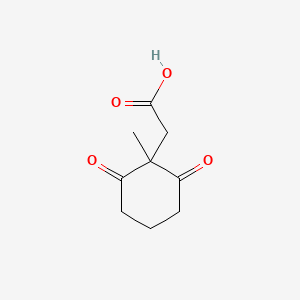
![[2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)
